1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
This compound features a piperidine core substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group and a naphthalen-1-yl ethanone moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution to attach the bromopyrimidine group to piperidine and subsequent coupling with naphthalene derivatives. Characterization methods such as $ ^1H $ NMR, $ ^{13}C $ NMR, IR spectroscopy, and mass spectrometry are standard for verifying its structure and purity .
The bromopyrimidine group enhances electrophilic reactivity, making the compound a candidate for kinase inhibition or targeted covalent binding in drug discovery.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c22-17-12-23-21(24-13-17)27-18-8-4-10-25(14-18)20(26)11-16-7-3-6-15-5-1-2-9-19(15)16/h1-3,5-7,9,12-13,18H,4,8,10-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUHCRZSCFCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, can be synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperidine Ring: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the 5-bromopyrimidin-2-yloxy-piperidine derivative.
Coupling with Naphthalene Derivative: The final step involves coupling the piperidine derivative with a naphthalene-based ethanone compound. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the ketone group to an alcohol.
Substitution: The bromine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyrimidine derivatives.
Material Science: The compound’s unique electronic properties may be explored for use in organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyrimidine moiety could be involved in hydrogen bonding or π-π stacking interactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues
Quinazoline-Based Derivatives ()
Compounds such as 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone share the piperidine-ethanone backbone but replace bromopyrimidine with quinazoline and nitroimidazole groups. Key differences include:
- Molecular Weight : ~570–638 g/mol (vs. ~455 g/mol for the target compound).
- Bioactivity : Quinazoline derivatives are designed as kinase inhibitors (e.g., targeting EGFR/VEGFR), whereas bromopyrimidine derivatives may target bromodomains or pyrimidine metabolism enzymes .
Pyrrolo[2,3-d]pyrimidine Derivatives ()
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one replaces bromopyrimidine with a fused pyrrolopyrimidine system.
Bromopyridine/Pyrimidine Derivatives ()
Compounds like 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8) lack the piperidine and naphthalene moieties but share the brominated heterocycle.
Physicochemical Properties
| Property | Target Compound | Quinazoline Derivative (Example) | Bromopyridine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~455 | 570–638 | 214 |
| LogP (Predicted) | ~3.5 | ~4.2 | ~2.0 |
| Solubility (aq., μM) | Low | Very Low | Moderate |
| Melting Point (°C) | Not Reported | 128–177 | Not Reported |
LogP and solubility estimated via fragment-based calculations.
Pharmacological Profiles
- Target Compound: Hypothesized to inhibit bromodomain-containing proteins (BRD4) due to bromopyrimidine’s resemblance to acetyl-lysine mimics. No direct activity data available.
- Quinazoline Analogues : Exhibit IC$_{50}$ values of 10–100 nM against EGFR/VEGFR kinases .
- Pyrrolopyrimidine Derivatives : Demonstrated antiproliferative activity in cancer cell lines (GI$_{50}$ ~1–10 μM) .
Biological Activity
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromopyrimidine moiety, a piperidine ring, and a naphthalene substituent. These components suggest potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrN₃O₂ |
| Molecular Weight | 382.3 g/mol |
| CAS Number | 2034327-40-5 |
The presence of the bromine atom in the bromopyrimidine structure may enhance its reactivity and biological interactions, particularly through mechanisms such as hydrogen bonding and π-π stacking.
The biological activity of this compound is hypothesized to involve modulation of enzyme activity or receptor interactions. The bromopyrimidine component may facilitate binding to specific targets, while the piperidine ring enhances hydrophobic interactions. This combination could lead to altered signaling pathways in cellular environments.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results in various areas:
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrimidine have shown effectiveness in inhibiting cell proliferation in cancer cell lines. In vitro assays demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancer types, suggesting that this compound may also possess similar effects .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, related piperidine derivatives have been studied for their ability to inhibit squalene synthase, an enzyme critical for cholesterol synthesis. Such inhibition can have therapeutic implications for conditions like hypercholesterolemia .
Case Studies
Several case studies provide insights into the biological implications of compounds with similar structures:
- Pyrimidine Derivatives : A study on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in carcinoma models, highlighting the potential application of pyrimidine-based compounds in oncology .
- Antimalarial Activity : Research on ferrocene-pyrimidine conjugates revealed their effectiveness against Plasmodium falciparum, suggesting that modifications to the pyrimidine structure could yield novel antimalarial agents .
Q & A
Q. What are the recommended synthetic routes for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
- Piperidine-O-pyrimidinyl linkage: React 5-bromopyrimidin-2-ol with a piperidine derivative under nucleophilic substitution conditions. ZnCl₂-catalyzed Friedel-Crafts acylation may anchor the naphthalene moiety .
- Ethanone bridge formation: Use DMF as a solvent with concentrated HCl and urea for cyclocondensation, ensuring precise temperature control (reflux conditions) to avoid side reactions .
- Catalytic optimization: Piperidine or similar bases can enhance reaction efficiency, as seen in analogous pyrimidine syntheses .
Critical factors: Solvent polarity (DMF vs. ethanol), catalyst choice (ZnCl₂ vs. piperidine), and stoichiometric ratios of bromopyrimidine precursors significantly affect yield .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
Methodological Answer:
- Spectroscopic validation:
- Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the piperidinyl-pyrimidinyl ether linkage .
- Physical properties: Melting point consistency (e.g., 90–95°C for brominated analogs) and HPLC purity (>95%) are essential benchmarks .
Q. What safety protocols are essential when handling brominated pyrimidine derivatives during synthesis?
Methodological Answer:
- Hazard mitigation:
- First aid: Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine vs. chlorine, naphthyl groups) impact the compound’s bioactivity, and what methodological approaches validate these effects?
Methodological Answer:
- Substituent effects:
- Bromine vs. chlorine: Bromine’s larger atomic radius enhances lipophilicity and π-stacking with biological targets, potentially improving antimicrobial or antitumor activity .
- Naphthyl vs. phenyl: The extended aromatic system in naphthalene increases binding affinity to hydrophobic enzyme pockets, as observed in pyrimidinyl methanone analogs .
- Validation methods:
- SAR studies: Synthesize analogs (e.g., 5-chloropyrimidinyl or biphenyl variants) and compare IC₅₀ values in bioassays .
- Computational docking: Model interactions with target proteins (e.g., kinases) to rationalize activity differences .
Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
Methodological Answer:
- Byproduct identification:
- Reaction optimization:
Q. What environmental stability assessments are recommended for this compound, and how do its physicochemical properties influence degradation pathways?
Methodological Answer:
- Persistence studies:
- Property-driven analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
